molecular formula C15H21ClF3NO3 B4400088 4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride

4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride

Cat. No.: B4400088
M. Wt: 355.78 g/mol
InChI Key: JPYUJFRNMMVEQH-UHFFFAOYSA-N
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Description

4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is known to impart significant chemical stability and biological activity to the compound. This compound is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include the use of nucleophilic substitution reactions, where the trifluoromethyl group is introduced into the molecule. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: Studied for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride
  • 4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]piperidine;hydrochloride

Uniqueness

4-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride stands out due to its trifluoromethyl group, which imparts unique chemical stability and biological activity. This makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3.ClH/c16-15(17,18)13-2-1-3-14(12-13)22-11-10-21-9-6-19-4-7-20-8-5-19;/h1-3,12H,4-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYUJFRNMMVEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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